![molecular formula C8H4ClF3O3 B2599578 2-Chloro-4-(trifluoromethoxy)benzoic acid CAS No. 1261731-19-4](/img/structure/B2599578.png)
2-Chloro-4-(trifluoromethoxy)benzoic acid
Overview
Description
2-Chloro-4-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1261731-19-4 . It has a molecular weight of 240.57 and is typically in solid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(trifluoromethoxy)benzoic acid is 1S/C8H4ClF3O3/c9-6-3-4 (15-8 (10,11)12)1-2-5 (6)7 (13)14/h1-3H, (H,13,14) .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethoxy)benzoic acid is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Trifluoromethoxylation : A study by Duran-Camacho et al. (2021) describes the preparation of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene. This salt acts as an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting a potential application in synthetic chemistry (Duran-Camacho et al., 2021).
Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes, including 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species. These compounds can differentiate various reactive oxygen species, indicating their utility in biological and chemical applications (Setsukinai et al., 2003).
Copolymerization Catalysts : Mayershofer, Nuyken, and Buchmeiser (2006) used benzoic acid derivatives, including a 4-(2-propoxy)-3-vinylphenyl ester, for synthesizing ruthenium-based catalysts. These catalysts facilitate cyclopolymerization of 1,6-heptadiynes, suggesting applications in polymer synthesis (Mayershofer et al., 2006).
Environmental and Biological Applications
Photodecomposition Studies : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, including the decomposition of 4-chlorobenzoic acid to benzoic acid. This research has implications for environmental studies on pollutant degradation (Crosby & Leitis, 1969).
Plant Growth Regulators : Pybus, Smith, Wain, and Wightman (1959) explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids as plant growth regulators. This includes insights into how chlorine substitution affects plant growth-promoting activity (Pybus et al., 1959).
Synthesis of Aniline Derivatives : Feng and Ngai (2016) presented a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using trifluoromethoxy benzoate. These derivatives are valuable in the development of pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Analytical and Material Science Applications
Water Purification Research : Matthews (1990) researched the use of benzoic acid in near-UV illuminated suspensions of titanium dioxide for water purification, highlighting a potential application in environmental remediation (Matthews, 1990).
Crystal Structure Analysis : Oruganti et al. (2017) studied the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, revealing insights into halogen bonds' role in crystal structures. This research is relevant to material science and pharmaceutical development (Oruganti et al., 2017).
Thermodynamic Studies : Reschke, Zherikova, Verevkin, and Held (2016) conducted a thermodynamic study of benzoic acid and chlorobenzoic acids, crucial for pharmaceutical process design (Reschke et al., 2016).
Safety and Hazards
The safety information available indicates that 2-Chloro-4-(trifluoromethoxy)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFBVAQKLROPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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